Cas no 1824338-49-9 (3-Ethynyl-2-(pyrrolidin-1-yl)pyridine)
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
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- Inchi: 1S/C11H12N2/c1-2-10-6-5-7-12-11(10)13-8-3-4-9-13/h1,5-7H,3-4,8-9H2
- InChI Key: LEGKFSNGDVXAIW-UHFFFAOYSA-N
- SMILES: C1(N2CCCC2)=NC=CC=C1C#C
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839271-0.05g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 0.05g |
$683.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-0.1g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 0.1g |
$715.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-0.25g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 0.25g |
$748.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-0.5g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 0.5g |
$781.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-1.0g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 1.0g |
$1172.0 | 2023-07-10 | ||
| Enamine | EN300-1839271-2.5g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 2.5g |
$1594.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-5.0g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 5.0g |
$3396.0 | 2023-07-10 | ||
| Enamine | EN300-1839271-10.0g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 10.0g |
$5037.0 | 2023-07-10 | ||
| Enamine | EN300-1839271-1g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 1g |
$813.0 | 2023-09-19 | ||
| Enamine | EN300-1839271-5g |
3-ethynyl-2-(pyrrolidin-1-yl)pyridine |
1824338-49-9 | 5g |
$2360.0 | 2023-09-19 |
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Introduction to 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine (CAS No. 1824338-49-9)
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1824338-49-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound consists of a pyridine core substituted with an ethynyl group at the 3-position and a pyrrolidine moiety at the 2-position, which together contribute to its distinct chemical properties and biological activities.
The structural composition of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine makes it a versatile scaffold for designing novel therapeutic agents. The presence of the ethynyl group introduces a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. Additionally, the pyrrolidine ring is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. This combination of structural elements positions 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine as a promising candidate for further exploration in drug development.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine and its derivatives. Researchers have been investigating its effects on various biological pathways, with particular focus on its interactions with target proteins involved in diseases such as cancer, inflammation, and neurological disorders. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a valuable asset in the search for new treatments.
One of the most compelling aspects of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is its potential to serve as a lead compound for structure-based drug design. By leveraging computational methods and high-throughput screening techniques, scientists can rapidly identify derivatives with enhanced potency and selectivity. This approach has been successfully applied in other areas of pharmaceutical research, where small molecule modulators have been optimized for therapeutic efficacy.
The synthesis of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and transition metal catalysis, are often employed to construct the desired framework efficiently. These synthetic strategies not only ensure high yields but also allow for the introduction of diverse functional groups, expanding the chemical space available for medicinal chemistry investigations.
Recent advancements in analytical chemistry have enabled more detailed characterization of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into the molecular structure and conformational dynamics. These data are essential for understanding how the compound interacts with biological targets and for predicting its pharmacological behavior.
The biological evaluation of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine has revealed several interesting findings. In vitro studies have demonstrated its ability to modulate key signaling pathways associated with disease progression. For instance, researchers have observed that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation. Additionally, its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
One notable study published in a leading pharmaceutical journal highlighted the therapeutic potential of derivatives of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine in combating inflammation-related diseases. The study demonstrated that specific modifications to the ethynyl group could enhance anti-inflammatory activity while maintaining solubility and bioavailability. This finding underscores the importance of structure optimization in developing effective therapeutic agents.
The future prospects for 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. By integrating cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML), researchers can accelerate the discovery and development process, bringing new treatments to patients more quickly.
In conclusion, 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine (CAS No. 1824338-49-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery efforts. With continued research and development, this molecule is poised to contribute to the creation of novel therapeutic agents that address unmet medical needs.
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